rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine
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Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine: is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the ring closure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce fully hydrogenated pyran derivatives .
Scientific Research Applications
Chemistry: In chemistry, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
- rac-(4aR,8aR)-octahydro-[1,4]dioxino[2,3-c]pyridine hydrochloride
- rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine stands out due to its fused pyran and pyridine ring system, which imparts unique chemical and physical properties.
Properties
CAS No. |
1807885-25-1 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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